NMDA Receptor Binding Affinity: Aptiganel IC₅₀ vs. Memantine IC₅₀
Aptiganel exhibits a 22-fold to 117-fold higher binding affinity for NMDA receptors compared to the clinically approved uncompetitive NMDA antagonist memantine, depending on the assay system and memantine IC₅₀ value referenced. Aptiganel demonstrates an IC₅₀ of 36 nM for NMDA receptor antagonism in recombinant expression systems . In contrast, memantine displays IC₅₀ values ranging from 0.79 μM (790 nM) at -70 mV in human GluN1/GluN2A receptors [1] to 4.19 μM in rat GluN1/GluN2A receptors at -50 mV [2]. This difference in potency reflects the distinct binding kinetics and therapeutic windows of high-affinity versus moderate-affinity NMDA channel blockers [3]. The magnitude of the affinity difference (factor of 22-117×) is sufficiently large to preclude direct substitution in assays requiring potent channel blockade.
| Evidence Dimension | NMDA receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 36 nM (aptiganel, recombinant NMDA receptors) |
| Comparator Or Baseline | Memantine: 0.79 μM (790 nM) at -70 mV in human GluN1/GluN2A; 4.19 μM in rat GluN1/GluN2A at -50 mV; 1.01 μM average across agonist concentrations |
| Quantified Difference | Aptiganel is 22-fold more potent than memantine (36 nM vs. 790 nM) to 117-fold more potent (36 nM vs. 4,190 nM) |
| Conditions | Aptiganel: recombinant NMDA receptor assay; Memantine: patch-clamp electrophysiology at varying membrane potentials and agonist concentrations |
Why This Matters
Researchers requiring high-affinity NMDA channel blockade for mechanistic studies should select aptiganel over memantine, which has insufficient potency for complete channel occlusion at therapeutically relevant concentrations.
- [1] Gilling KE, Jatzke C, Hechenberger M, Parsons CG. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of memantine at human NMDA (GluN1/GluN2A) receptors. Neuropharmacology. 2009;56(5):866-875. IC₅₀ at -70 mV: 0.79 ± 0.02 μM. View Source
- [2] Effect of memantine on rat and human NMDA receptors in comparison with harmonia axyridis extract. Core.ac.uk. IC₅₀ for memantine inhibition of rat GluN1/GluN2A at -50 mV: 4.19 μM. View Source
- [3] Blanpied TA, Boeckman FA, Aizenman E, Johnson JW. Trapping channel block of NMDA-activated responses by amantadine and memantine. J Neurophysiol. 1997;77(1):309-323. Discussion of uncompetitive antagonist affinity and trapping kinetics. View Source
